molecular formula C14H15N3O3S2 B2544266 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2034590-97-9

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2544266
CAS No.: 2034590-97-9
M. Wt: 337.41
InChI Key: FJUNGTNDJXSMOY-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structural framework, which includes a thiophene ring linked to a benzo[c][1,2,5]thiadiazole moiety with specific substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common approach begins with the synthesis of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the methyl group at the third position. Subsequent steps include the synthesis of the thiophene-2-carboxamide moiety and its attachment via a suitable linker. Key reagents and catalysts used in these reactions often include organometallic compounds, palladium catalysts, and various coupling agents. Reaction conditions such as temperature, solvent choice, and pH must be meticulously controlled to ensure high yield and purity.

Industrial Production Methods

Industrial-scale production of this compound involves scaling up the laboratory procedures, focusing on optimizing reaction conditions and minimizing impurities. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and reproducibility. Industrial chemists also focus on sustainable practices, such as solvent recovery and waste minimization, to ensure environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : The thiophene and benzo[c][1,2,5]thiadiazole moieties can undergo oxidation under specific conditions, leading to the formation of sulfone or sulfoxide derivatives.

  • Reduction: : Reduction reactions can target the thiadiazole ring or the carboxamide group, typically using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as LiAlH₄ and sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Reagents such as alkyl halides and nucleophiles like amines and thiols are used under basic or neutral conditions.

Major Products Formed

The major products of these reactions depend on the specific conditions and reagents used. Oxidation typically yields sulfone or sulfoxide derivatives, while reduction can yield amines or alcohols. Substitution reactions introduce diverse functional groups, enhancing the compound's versatility for further applications.

Scientific Research Applications

Chemistry

  • Synthesis of Novel Compounds: : This compound serves as a building block for synthesizing more complex molecules, enabling the development of new materials with unique properties.

  • Catalysis: : Its structural motifs make it a candidate for catalytic applications, particularly in organic transformations and polymerizations.

Biology

  • Biological Probes: : The compound can be used to design probes for studying biological processes, thanks to its unique chemical structure.

  • Drug Development: : Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific pathways.

Medicine

  • Therapeutic Agents: : Research is ongoing to explore its potential as a therapeutic agent, particularly in treating diseases where its unique mechanism of action could be beneficial.

Industry

  • Material Science: : The compound's electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Polymer Science: : It can be incorporated into polymers to enhance their mechanical and thermal properties.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. Its unique structure allows it to modulate various biological pathways, potentially interacting with enzymes, receptors, and other proteins. Detailed studies are required to elucidate its exact mechanism, but its structure suggests it could act as an inhibitor or activator of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Other Compounds

  • Thiophene-2-carboxamide Derivatives: : Compared to other thiophene-2-carboxamide derivatives, this compound offers enhanced stability and reactivity due to its benzo[c][1,2,5]thiadiazole moiety.

  • Benzo[c][1,2,5]thiadiazole Derivatives:

List of Similar Compounds

  • Thiophene-2-carboxamide

  • Benzo[c][1,2,5]thiadiazole

  • N-(2-(3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene

This compound stands out due to its unique combination of structural motifs, offering a wide range of scientific research applications and potential industrial uses. Its synthesis, chemical reactions, and mechanism of action provide ample opportunities for further exploration and development in various fields.

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-16-11-5-2-3-6-12(11)17(22(16,19)20)9-8-15-14(18)13-7-4-10-21-13/h2-7,10H,8-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUNGTNDJXSMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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